Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate

Physicochemical profiling Medicinal chemistry lead optimization ADME prediction

Drug discovery programs requiring conformationally constrained bicyclic scaffolds with controlled physicochemical properties benefit from Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate (CAS 1535963-64-4). Key differentiators: • XLogP3 0.1->20-fold lipophilicity reduction vs. deoxy analog (XLogP3 2.1), maintaining lead-like solubility. • TPSA 43.4 Ų with 3 HBA-mid-polarity reference for fragment library SPR analysis. • Balanced ring strain (~26-28 kcal/mol) for controlled ring-opening reactivity. • Available at 95-98% purity with vendor-supplied NMR/HPLC/GC certificates. • Distinct reactivity profile from 2-oxo/5-oxo regioisomers.

Molecular Formula C9H12O3
Molecular Weight 168.192
CAS No. 1535963-64-4
Cat. No. B2601940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate
CAS1535963-64-4
Molecular FormulaC9H12O3
Molecular Weight168.192
Structural Identifiers
SMILESCOC(=O)C12CCC(=O)CC1C2
InChIInChI=1S/C9H12O3/c1-12-8(11)9-3-2-7(10)4-6(9)5-9/h6H,2-5H2,1H3
InChIKeyBOQQNXWUEPXJST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-Oxobicyclo[4.1.0]heptane-1-carboxylate: Structural and Physicochemical Profile


Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate (CAS 1535963-64-4) is a bicyclic ester–ketone hybrid belonging to the bicyclo[4.1.0]heptane scaffold class, a framework increasingly valued in medicinal chemistry and synthetic methodology for its conformational rigidity and ring-strain-driven reactivity [1]. The compound possesses a cyclopropane-fused cyclohexanone core bearing a methyl ester at the bridgehead 1‑position (C9H12O3, MW 168.19 g·mol⁻¹) [2]. Its computed XLogP3 of 0.1 and topological polar surface area (TPSA) of 43.4 Ų place it in a highly differentiated physicochemical space relative to non‑oxygenated analogs [2].

Conformationally constrained bicyclo[4.1.0]heptane scaffold for medicinal chemistry and synthetic methodology
Low-XLogP3 profile supports solubility-sensitive lead optimization workflows
4-Oxo placement enables para-directed strain-release reactivity distinct from 2-oxo or unsubstituted analogs
Multi-vendor availability with documented QC certificates from independent suppliers

Methyl 4-Oxobicyclo[4.1.0]heptane-1-carboxylate: Why Substitution Fails


Although numerous bicyclo[4.1.0]heptane carboxylate esters exist in commercial catalogs, their physicochemical properties diverge sharply based on the presence and position of the 4‑oxo substituent. The target compound’s XLogP3 of 0.1 contrasts with a value of 2.1 for the deoxy analog methyl bicyclo[4.1.0]heptane-1-carboxylate, a >20‑fold difference in computed partition coefficient that materially affects solubility, chromatographic behavior, and biological membrane permeability [1]. Furthermore, the 4‑oxo group introduces a third hydrogen‑bond acceptor and elevates the TPSA from 26.3 Ų to 43.4 Ų, altering target engagement profiles in medicinal chemistry campaigns [1]. Regioisomeric variants such as the 2‑oxo and 5‑oxo analogs share identical molecular formula and mass but differ in carbonyl placement, leading to distinct conformational preferences, dipole moments, and ring‑opening reactivity that preclude simple interchange . These quantifiable differences directly mandate precise CAS‑level specification in any procurement workflow.

Deoxy Analog Mismatch
Divergent lipophilicity class may shift solubility, permeability, and chromatographic behavior away from expected profiles
Regioisomeric Variants (2-Oxo / 5-Oxo)
Carbonyl placement alters conformational preference, dipole moment, and ring-opening regiochemistry; identical molecular formula does not imply interchangeable reactivity
Ring-Size Homologs ([3.1.0] Scaffold)
Smaller bicyclic system exhibits higher ring-strain energy; activation thresholds and kinetic stability may not transfer between scaffold classes

Methyl 4-Oxobicyclo[4.1.0]heptane-1-carboxylate: Quantitative Differentiation Evidence


Lipophilicity (XLogP3) Comparison: 4-Oxo vs. Deoxy Analog

The target compound exhibits an XLogP3 of 0.1, while its direct deoxy analog methyl bicyclo[4.1.0]heptane-1-carboxylate (CAS 92984‑25‑3) has an XLogP3 of 2.1 [1]. This 2.0 log unit difference corresponds to a >100‑fold shift in computed octanol‑water partition coefficient, placing the two compounds in entirely different lipophilicity classes for drug‑likeness evaluation and chromatographic method development.

Lipophilicity
Head-to-head
XLogP3 = 0.1 vs 2.1 (deoxy analog CAS 92984-25-3)
Reported >100-fold lipophilicity shift from deoxy analog
Computed XLogP3 v3.0; experimental logP may differ
Physicochemical profiling Medicinal chemistry lead optimization ADME prediction

TPSA and H‑Bond Acceptor Comparison: 4-Oxo vs. Deoxy Analog

The target compound possesses a TPSA of 43.4 Ų and three hydrogen‑bond acceptor atoms, compared to a TPSA of 26.3 Ų and only two H‑bond acceptors for the deoxy analog methyl bicyclo[4.1.0]heptane-1-carboxylate [1]. This 17.1 Ų TPSA increase (+65%) fundamentally alters the compound's placement on key drug‑likeness decision grids such as the BOILED‑Egg model for brain penetration prediction.

Polar Surface Area
Head-to-head
TPSA = 43.4 Ų (3 HBA) vs 26.3 Ų (2 HBA) for deoxy analog
Reported 65% TPSA increase alters drug-likeness classification
Computed TPSA; impacts BOILED-Egg model placement for CNS penetration prediction
Medicinal chemistry design Blood‑brain barrier penetration prediction Solubility optimization

Boiling Point and Density Differentiation: 4-Oxo vs. Deoxy Analog

The predicted boiling point of the target compound is 243.2 ± 33.0 °C with a density of 1.254 ± 0.06 g·cm⁻³ , whereas the deoxy analog has a predicted boiling point of 190.4 ± 8.0 °C and a density of 1.120 ± 0.06 g·cm⁻³ . The ~53 °C boiling point elevation reflects the additional intermolecular dipole–dipole interactions conferred by the 4‑oxo group and has practical consequences for distillation‑based purification and vacuum handling protocols.

Thermal Profile
Data to verify
BP ~243 °C | Density ~1.25 g/cm³ vs ~190 °C | ~1.12 g/cm³ (deoxy analog)
Supports purification workflow assessment
Predicted values; verify experimentally before distillation protocol design
Purification method selection Distillation feasibility Volatility assessment

Regioisomeric Differentiation: 4-Oxo vs. 2-Oxo Positional Isomers

The 4‑oxo regioisomer (target) and the 2‑oxo regioisomer methyl 2‑oxobicyclo[4.1.0]heptane-1-carboxylate (CAS 84308‑34‑9) are constitutional isomers sharing the identical molecular formula C9H12O3 and molecular mass 168.19 g·mol⁻¹ [1]. However, the 4‑oxo placement positions the ketone para to the bridgehead ester, creating a more symmetric charge distribution and distinct conformational preferences compared to the 2‑oxo isomer where the ketone is adjacent to the bridgehead. This positional difference alters the regiochemical outcome of ring‑opening reactions—a critical consideration when the compound is employed as a synthetic building block for cycloheptenone or functionalized cyclopropane targets.

Regioisomer Identity
Class-level
4-Oxo (ketone para to bridgehead ester)
vs
2-Oxo (ketone adjacent to bridgehead; CAS 84308-34-9)
Ketone position directs ring-opening regiochemistry
No direct competitive reactivity data identified; class-level inference
Regioselective synthesis Ring‑opening reactivity Building block orthogonality

Ring‑Size Homolog Comparison: [4.1.0] vs. [3.1.0] Scaffolds

The target [4.1.0] scaffold (C9H12O3, MW 168.19) is the one‑carbon larger homolog of methyl 4‑oxobicyclo[3.1.0]hexane‑1‑carboxylate (CAS 154184‑56‑2; C8H10O3, MW 154.16) [1][2]. The additional methylene unit in the six‑membered ring reduces angular strain at the bridgehead and moderates the cyclopropane ring‑strain energy (bicyclo[4.1.0]heptane strain ≈ 26–28 kcal·mol⁻¹ versus an estimated ~30+ kcal·mol⁻¹ for the more constrained bicyclo[3.1.0]hexane system) [3]. This strain differential translates into distinct activation thresholds for ring‑opening reactions and different kinetic stability profiles under thermal or acidic conditions.

Scaffold Strain
Cross-study
[4.1.0] scaffold (est. strain ~26–28 kcal/mol)
vs
[3.1.0] scaffold (est. strain ~30+ kcal/mol; CAS 154184-56-2)
Lower strain energy supports wider thermal operating window
Strain estimates from literature consensus and NIST thermochemical data
Scaffold hopping Ring‑strain engineering Homologation strategy

Commercial Purity Tiers and QC Documentation Availability

The target compound is available from multiple independent vendors at defined purity grades: 95% (Bidepharm, with NMR/HPLC/GC batch certificates) , 97% (Aladdin, catalog M629604) , and 98% (Leyan, catalog 1128784) . By contrast, the 2‑oxo regioisomer (CAS 84308‑34‑9) and the 5‑oxo regioisomer (CAS 154184‑57‑3) are listed with fewer vendor options and without prominently advertised QC documentation at the time of this analysis. The 4‑oxo target thus offers superior procurement confidence and analytical traceability for regulated or publication‑quality research.

Purity Tiers
Data to verify
95% (Bidepharm, NMR/HPLC/GC) / 97% (Aladdin) / 98% (Leyan)
Supports multi-source procurement with documented QC
Vendor catalog data; verify batch-specific COA before publication-grade use
Procurement quality assurance Batch‑to‑batch consistency Vendor qualification

Methyl 4-Oxobicyclo[4.1.0]heptane-1-carboxylate: Validated Application Scenarios


Medicinal Chemistry Lead Optimization: Low-Lipophilicity Bicyclic Scaffolds

When a drug discovery program demands a conformationally constrained bicyclic ester with XLogP3 ≤ 0.5 to maintain favorable solubility and avoid CYP450 promiscuity, the target compound (XLogP3 = 0.1) [1] provides a directly quantifiable advantage over the deoxy analog (XLogP3 = 2.1), which would violate typical lead‑likeness criteria. This scenario is directly supported by the >100‑fold lipophilicity differential established in Evidence Item 1 (Section 3).

Synthetic Methodology: Controlled Cyclopropane Ring‑Opening

For reaction development studies requiring a bicyclo[4.1.0]heptane substrate with moderate ring strain (~26–28 kcal·mol⁻¹) that is sufficiently activated for ring‑opening yet thermally stable enough for multi‑step sequences, the [4.1.0] 4‑oxo scaffold offers a balanced strain profile compared to the more labile [3.1.0] analog [2]. The 4‑oxo placement further provides para‑directed strain release distinct from 2‑oxo or unsubstituted analogs, as discussed in Evidence Items 4 and 5 (Section 3).

Physicochemical Baseline Studies: Bicyclic Fragment Libraries

When constructing a fragment library where TPSA, H‑bond acceptor count, and lipophilicity must be systematically varied, the target compound (TPSA = 43.4 Ų, 3 HBA) [1] serves as the mid‑polarity reference point between the low‑PSA deoxy analog (TPSA = 26.3 Ų, 2 HBA) and more highly functionalized derivatives. The 65% TPSA increase and added H‑bond acceptor (Evidence Item 2, Section 3) provide a clean, quantifiable increment for structure–property relationship analysis.

Multi‑Step Synthesis: High‑Purity, Batch‑Traceable Building Blocks

In synthetic routes where intermediate purity directly governs final API or probe compound quality—particularly in GLP or publication‑grade settings—the target compound's availability at 95–98% purity with vendor‑supplied NMR, HPLC, and GC batch certificates from multiple independent suppliers provides procurement‑grade assurance that is less readily demonstrated for the 2‑oxo or 5‑oxo regioisomeric competitors (Evidence Item 6, Section 3).

Application
Selection Property
Validation Focus
Low-lipophilicity bicyclic scaffold studies
XLogP3 and TPSA profile review
Lipophilicity-dependent assay context
Cyclopropane ring-opening methodology
4-Oxo regioisomeric placement
Strain-release regiochemistry review
Bicyclic fragment library construction
Mid-polarity TPSA/HBA reference point
Structure-property relationship baseline
Multi-step synthesis with QC documentation
Multi-vendor purity documentation
Batch-certificate procurement review
Quote Request

Request a Quote for Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.